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Compound of Interest

Compound Name: 4-Chlorobenzene-1,3-diamine

Cat. No.: B165676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 4-Chloro-
1,3-phenylenediamine (4-CI-m-PDA), a chemical intermediate primarily used in the
manufacturing of dyes and as a rubber-processing agent.[1] This document synthesizes key
findings on its carcinogenicity, genotoxicity, and acute toxicity, presenting quantitative data in
structured tables, detailing experimental protocols, and visualizing relevant biological and
experimental workflows.

Executive Summary

4-Chloro-1,3-phenylenediamine has been the subject of toxicological evaluation, most notably
in long-term carcinogenicity bioassays conducted by the U.S. National Cancer Institute (NCI).
The findings from these studies indicate that 4-Cl-m-PDA is carcinogenic in animal models,
leading to an increased incidence of specific tumor types in rats and mice.[2][3] Furthermore, in
vitro studies have demonstrated its genotoxic potential, with positive results in bacterial reverse
mutation assays and chromosomal aberration tests. Acute toxicity data indicate a potential for
adverse effects at high doses. The primary mechanism of toxicity for chlorinated aromatic
amines, the chemical class to which 4-CI-m-PDA belongs, is believed to involve metabolic
activation to reactive intermediates that can induce oxidative stress and damage cellular
macromolecules, including DNA.

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b165676?utm_src=pdf-interest
https://tricat.uni-trier.de/discovery/fulldisplay?vid=49HBZ_UBT%3ATRI_UB_I&docid=alma990062045580206441&lang=de&context=L&adaptor=Local%20Search%20Engine
https://pubmed.ncbi.nlm.nih.gov/12830234/
https://ntp.niehs.nih.gov/publications/reports/tr/tr085
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 5131-60-2 [3114]
Molecular Formula CeH7CIN2 [3114]
Molecular Weight 142.59 g/mol [4]

Gray powder or dark purple
Appearance , [4]

solid
Melting Point 87-90 °C

Solubilit Slightly soluble in water;
olubili
Y soluble in alcohol

Carcinogenicity
Long-term bioassays in rodents have demonstrated the carcinogenic potential of 4-Chloro-1,3-

phenylenediamine.

Carcinogenicity in Fischer 344 Rats

A bioassay conducted by the NCI involved the administration of 4-CI-m-PDA in the feed to male
and female Fischer 344 rats for 78 weeks, followed by a 17-week observation period.[2][3]

Table 1: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in Fischer 344 Rats[2][3]
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Dose (% in Route of .
Sex o . Tumor Type Incidence
feed) Administration
Adrenal
Male 0 (Control) Feed Pheochromocyto  Not specified
ma
Adrenal
0.2 (Low Dose) Feed Pheochromocyto  Increased
ma
Adrenal o
) Significantly
0.4 (High Dose) Feed Pheochromocyto
Increased
ma
Female 0 (Control) Feed - -

No significant
0.2 (Low Dose) Feed increase in -

tumors

No significant
0.4 (High Dose) Feed increase in -

tumors

The results indicated a statistically significant dose-related increase in the incidence of adrenal
pheochromocytomas in male rats.[2][3]

Carcinogenicity in B6C3F1 Mice

In a concurrent NCI bioassay, 4-CI-m-PDA was administered in the feed to male and female
B6C3F1 mice for 78 weeks, followed by a 17-week observation period.[2][3]

Table 2: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in B6C3F1 Mice[2][3]
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Dose (% in
feed, time- Route of .
Sex . o . Tumor Type Incidence
weighted Administration
average)
Male 0 (Control) Feed - -
No significant
0.7 (Low Dose) Feed increase in -
tumors
No significant
1.4 (High Dose) Feed increase in -
tumors
Hepatocellular
Tumors »
Female 0 (Control) Feed Not specified
(Adenomas and
Carcinomas)
Hepatocellular
Tumors Significantly
0.7 (Low Dose) Feed
(Adenomas and Increased
Carcinomas)
Hepatocellular
) Tumors Significantly
1.4 (High Dose) Feed
(Adenomas and Increased

Carcinomas)

Female mice exhibited a significant dose-related increase in the combined incidence of

hepatocellular adenomas and carcinomas.[2][3]

Genotoxicity

4-Chloro-1,3-phenylenediamine has shown evidence of genotoxicity in in vitro assays.

Table 3: Summary of Genotoxicity Data
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Metabolic
Assay Test System L. Result Reference
Activation (S9)

Bacterial
Reverse Salmonella ] ) -
_ o With and Without ~ Positive [4]
Mutation Assay typhimurium
(Ames Test)
Chinese Hamster
Chromosomal ] ) -
Ovary (CHO) With and Without  Positive [4]

Aberration Assay
cells

The positive results in these assays indicate that 4-CI-m-PDA has the potential to induce both
gene mutations and chromosomal damage.

Acute Toxicity

Table 4: Acute Toxicity of 4-Chloro-1,3-phenylenediamine

Test Species Route Dose Effects
Behavioral:
LDLo (Lowest
) tremor,
Published Lethal Mouse Oral 5 g/kg )
convulsions,
Dose) ]
ataxia
TDLo (Lowest Tumorigenic:
] ] 164 g/kg / 78
Published Toxic Rat Oral ) Adrenal cortex
weeks (chronic)
Dose) tumors
TDLo (Lowest L
) ) 648 g/kg / 77 Tumorigenic:
Published Toxic Mouse Oral _ _
weeks (chronic) Liver tumors
Dose)

Experimental Protocols
NCI Carcinogenicity Bioassay (Chronic Feeding Study)
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The following is a detailed description of the protocol used in the NCI bioassays of 4-Chloro-
1,3-phenylenediamine.[2][3]

e Test Animals: Fischer 344 rats and B6C3F1 mice, 49-50 animals per sex per group.
e Control Group: 50 untreated animals of each species and sex.

o Test Substance Administration: 4-Chloro-1,3-phenylenediamine was administered in the
feed.

e Dose Levels:
o Rats: 0.2% (low dose) and 0.4% (high dose) in the diet.

o Mice: Time-weighted average concentrations of 0.7% (low dose) and 1.4% (high dose) in
the diet.

e Duration of Administration: 78 weeks.
o Observation Period: An additional 17 weeks following the administration period.

e Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour
light/dark cycle. Diet and water were available ad libitum.

» Clinical Observations: All animals were observed twice daily for signs of toxicity. Body
weights were recorded weekly for the first 12 weeks and monthly thereafter.

o Pathology: A complete necropsy was performed on all animals. Tissues were preserved in
10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with
hematoxylin and eosin for microscopic examination.

Experimental Setup Dosing and Observation Analysis

Control, Low Dose, High Dose 78 weeks administration 17 weeks post-dosing Microscopic Examination ‘umor Incidence Statistical Analysis of
(50 animals/sex/group) in feed observation Complete Necropsy of Ti Tumor Incidence

Fischer 344 Rats &
B6C3F1 Mice
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Caption: Workflow for the NCI carcinogenicity bioassay of 4-Chloro-1,3-phenylenediamine.

Bacterial Reverse Mutation Assay (Ames Test)

The following is a standardized protocol for the Ames test, consistent with OECD Test
Guideline 471, which is the basis for the genotoxicity finding for 4-Chloro-1,3-
phenylenediamine.

o Test Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2 uvrA).

o Metabolic Activation: The test is conducted with and without a mammalian metabolic
activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like
Aroclor 1254).

e Procedure (Plate Incorporation Method):

o Varying concentrations of 4-Chloro-1,3-phenylenediamine, the bacterial tester strain, and
either S9 mix or a buffer control are added to molten top agar.

o The mixture is poured onto minimal glucose agar plates.
o The plates are incubated at 37°C for 48-72 hours.
» Positive Controls:

o Without S9: A known direct-acting mutagen (e.g., sodium azide for TA100 and TA1535, 4-
nitro-o-phenylenediamine for TA98).

o With S9: A known pro-mutagen that requires metabolic activation (e.g., 2-
aminoanthracene for all strains).

» Negative Control: The solvent used to dissolve the test article (e.g., dimethyl sulfoxide).

o Data Analysis: The number of revertant colonies per plate is counted. A positive result is
defined as a dose-related increase in the number of revertants and/or a reproducible and
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statistically significant positive response for at least one of the concentrations.

Preparation

S9 Mix (for metabolic activation)
or Buffer

4-Cl-m-PDA
(various concentrations)

Bacterial Strains
(e.g., S. typhimurium)

Exposure and Incubation Analysis

Mix Strains, Test Article, Pour onto Minimal Incubate at 37°C Count Revertant Colonies
and S9/Buffer in Top Agar Glucose Agar Plates for 48-72 hours

Statistical Analysis Positive or Negative
(compare to controls) for Mutagenicity

Click to download full resolution via product page

Caption: General workflow for the Ames test.

In Vitro Mammalian Chromosomal Aberration Test

The following is a standardized protocol for the in vitro mammalian chromosomal aberration
test, consistent with OECD Test Guideline 473, which is the basis for the genotoxicity finding for
4-Chloro-1,3-phenylenediamine.[5]

e Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

e Metabolic Activation: The test is conducted with and without a mammalian metabolic
activation system (S9 fraction).

e Procedure:

o CHO cells are cultured and then treated with various concentrations of 4-Chloro-1,3-
phenylenediamine, with and without S9 mix, for a short period (e.g., 3-6 hours).

o The cells are then washed and incubated in fresh medium.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b165676?utm_src=pdf-body-img
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-chromosome-aberration-test
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

o Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope
slides.

o The slides are stained, and metaphase cells are analyzed for chromosomal aberrations.

o Positive Controls:
o Without S9: A known direct-acting clastogen (e.g., mitomycin C).

o With S9: A known pro-clastogen that requires metabolic activation (e.qg.,
cyclophosphamide).

o Negative Control: The solvent used to dissolve the test article.

o Data Analysis: At least 100 metaphase spreads per concentration are scored for structural
chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
A positive result is a dose-dependent increase in the percentage of cells with aberrations or
a reproducible and statistically significant increase at one or more concentrations.

Proposed Mechanism of Toxicity

While specific signaling pathways for 4-Chloro-1,3-phenylenediamine have not been fully
elucidated, the toxicity of aromatic amines is generally understood to proceed through
metabolic activation to reactive intermediates that can induce oxidative stress.

Metabolic Activation: 4-Chloro-1,3-phenylenediamine is likely metabolized by cytochrome P450
enzymes in the liver, leading to the formation of N-hydroxylated and other reactive metabolites.
These intermediates can be further activated to form highly reactive nitrenium ions.

Oxidative Stress and Cellular Damage: These reactive metabolites can covalently bind to
cellular macromolecules, including DNA, forming DNA adducts. This process can also lead to
the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress
can cause damage to lipids, proteins, and DNA, and disrupt cellular signaling pathways,
ultimately contributing to cytotoxicity, mutagenicity, and carcinogenicity.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

4-Chloro-1,3-phenylenediamine

Metabolic Activation

(e.g., Cytochrome P450)

Reactive Intermediates
(e.g., N-hydroxylated metabolites,
Nitrenium ions)

Covalent Binding

Oxidative Stress

(Increased ROS) DNA Adducts

Lipid Peroxidation,
Protein Oxidation

Genotoxicity
(Mutations, Chromosomal Aberrations)

Cellular Damage

Carcinogenicity &
Cytotoxicity

Click to download full resolution via product page

Caption: Proposed mechanism of toxicity for 4-Chloro-1,3-phenylenediamine.

Conclusion
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The available toxicological data on 4-Chloro-1,3-phenylenediamine indicate that it is a
carcinogenic and genotoxic compound in experimental settings. The long-term animal studies
provide clear evidence of its ability to induce tumors in both rats and mice. The in vitro
genotoxicity data further support its potential to damage genetic material. While the precise
molecular signaling pathways are not fully defined, the likely mechanism of toxicity involves
metabolic activation to reactive species that cause oxidative stress and macromolecular
damage. This profile suggests that exposure to 4-Chloro-1,3-phenylenediamine should be
minimized, and appropriate safety precautions should be taken in occupational settings where
it is handled. Further research into its specific metabolic pathways and the downstream cellular
signaling events would provide a more complete understanding of its toxicological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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